

# In-depth Technical Guide: 6-Fluoroquinoline-2-Carboxylic Acid

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## Compound of Interest

**Compound Name:** 6-Fluoroquinoline-2-carboxylic acid

**Cat. No.:** B1289164

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CAS Number: 86324-51-8

This technical guide provides a comprehensive overview of **6-fluoroquinoline-2-carboxylic acid**, a pivotal heterocyclic building block in medicinal chemistry and drug development. The document details its chemical properties, synthesis, analytical characterization, and applications, with a focus on its role as a precursor to fluoroquinolone antibiotics. The information is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

## Core Compound Identification and Physicochemical Properties

**6-Fluoroquinoline-2-carboxylic acid** is a fluorinated derivative of the quinoline carboxylic acid scaffold. The presence of a fluorine atom at the C-6 position is a key feature that significantly influences the biological activity of its derivatives, most notably in the class of fluoroquinolone antibiotics.<sup>[1]</sup>

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	86324-51-8 <a href="#">[1]</a>
IUPAC Name	6-fluoroquinoline-2-carboxylic acid <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>10</sub> H <sub>6</sub> FNO <sub>2</sub> <a href="#">[3]</a> <a href="#">[4]</a>
InChI Key	LNRMNYOWYGXFBK-UHFFFAOYSA-N <a href="#">[1]</a> <a href="#">[2]</a>
SMILES	C1=CC2=C(C=C(C=C2)F)N=C(C=C1)C(=O)O <a href="#">[3]</a> <a href="#">[4]</a>

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	191.16 g/mol <a href="#">[1]</a> <a href="#">[3]</a>
Physical Form	Solid <a href="#">[2]</a>
Purity	≥96% (typical commercial grade) <a href="#">[2]</a>
Storage Conditions	Sealed in dry, 2-8°C <a href="#">[2]</a> <a href="#">[4]</a>

## Synthesis and Purification

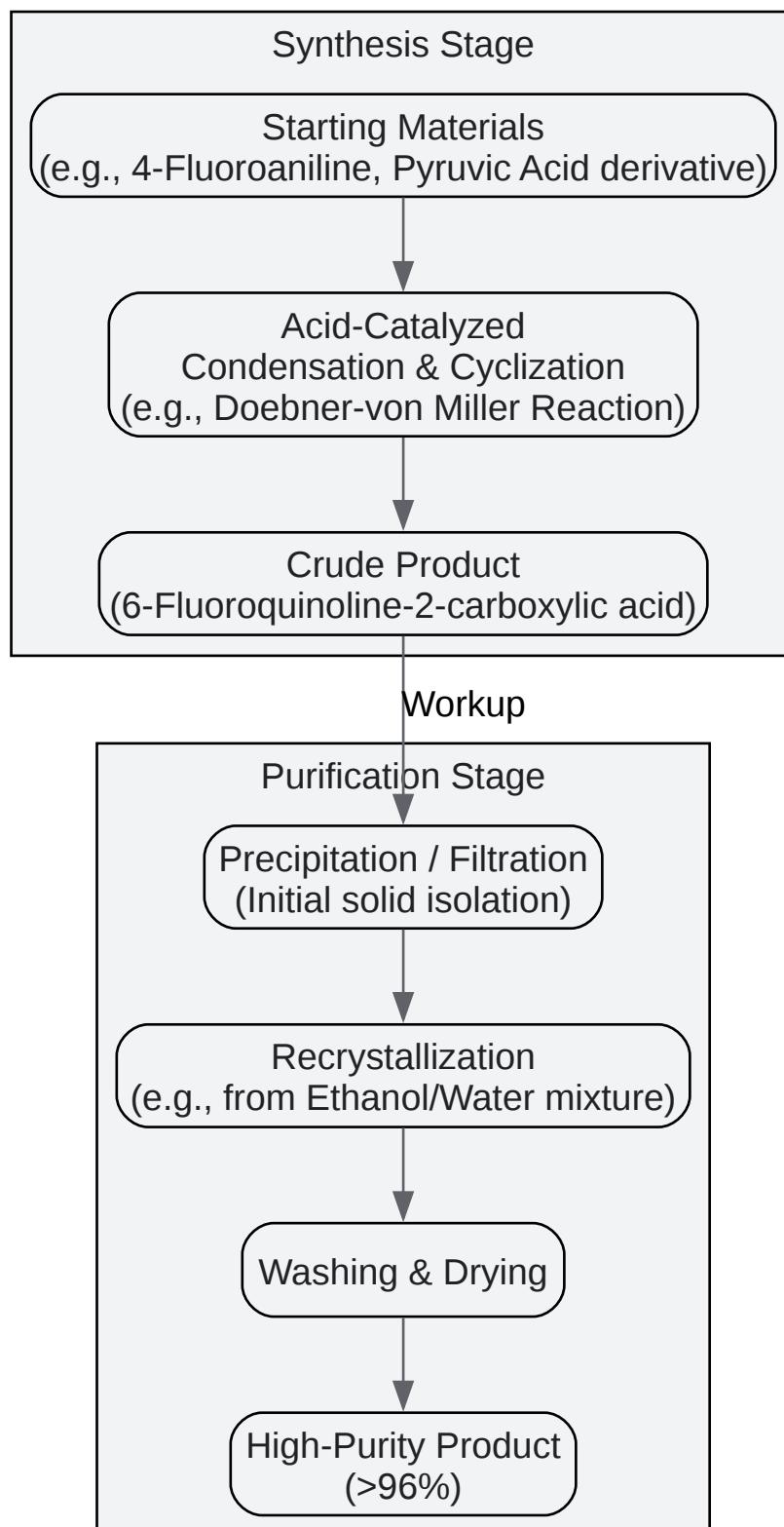
The synthesis of the quinoline ring is a foundational process in organic chemistry with several established named reactions.[\[1\]](#) Contemporary methods often focus on improving efficiency and reducing waste through one-pot procedures and the use of catalysis.[\[1\]](#)

Classical methods for constructing the quinoline core, which can be adapted for **6-fluoroquinoline-2-carboxylic acid**, include:

- Combes Synthesis: The acid-catalyzed cyclization of an aniline (e.g., 4-fluoroaniline) with a  $\beta$ -diketone.[\[1\]](#)
- Doebner-von Miller Reaction: A variation of the Skraup synthesis using  $\alpha,\beta$ -unsaturated aldehydes or ketones with an aromatic amine in the presence of a strong acid.[\[1\]](#)

- Skraup Synthesis: Involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[\[1\]](#)

The logical flow from starting materials to a purified final product is critical for achieving high-purity material suitable for research and development.

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Caption: Generalized workflow for the synthesis and purification of **6-fluoroquinoline-2-carboxylic acid**.

The following is a representative protocol based on the Doebner-von Miller reaction, a common method for quinoline synthesis.

- Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-fluoroaniline and a suitable solvent like ethanol.
- Reagent Addition: Slowly add a mixture of pyruvic acid and an aldehyde (e.g., formaldehyde) to the flask while stirring. An acid catalyst, such as hydrochloric acid or sulfuric acid, is then added dropwise.
- Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture onto crushed ice to precipitate the crude product.[\[5\]](#)
- Primary Purification: Filter the resulting solid and wash it with cold water to remove residual acid and other water-soluble impurities.
- Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[\[1\]](#) This process involves dissolving the compound in the hot solvent and allowing it to cool slowly, causing the pure product to crystallize while impurities remain in the solution.[\[1\]](#)
- Final Drying: Collect the purified crystals by filtration and dry them under a vacuum to yield the final, high-purity **6-fluoroquinoline-2-carboxylic acid**.

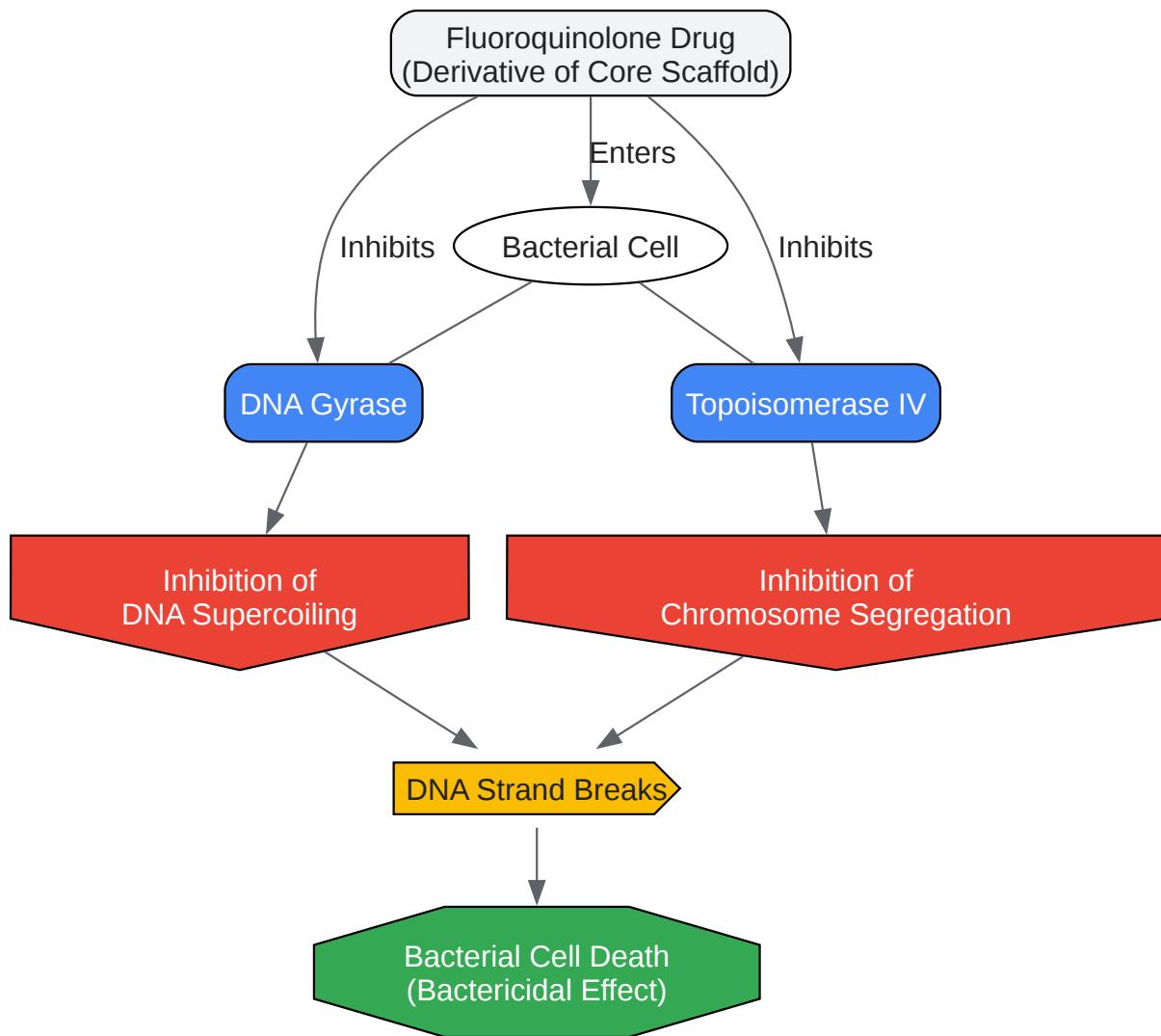
## Applications in Drug Development

**6-Fluoroquinoline-2-carboxylic acid** is a crucial intermediate in the synthesis of pharmaceuticals, particularly fluoroquinolone antibiotics.[\[1\]](#)

The introduction of a fluorine atom at the C-6 position of the quinoline ring was a major advancement in the development of quinolone antibiotics.[\[1\]](#) This modification, seen in drugs

like Norfloxacin and Ciprofloxacin, dramatically enhanced antibacterial potency and broadened the spectrum of activity compared to the first-generation, non-fluorinated quinolones like nalidixic acid.<sup>[1][6]</sup> The carboxylic acid group at the 2-position is a key handle for chemical modification, allowing for the creation of diverse derivatives through esterification or amidation to explore structure-activity relationships.<sup>[1]</sup>

Fluoroquinolones derived from this core structure function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, transcription, and repair.<sup>[1]</sup> Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.



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Caption: Mechanism of action for fluoroquinolone antibiotics derived from the 6-fluoroquinoline scaffold.

The **6-fluoroquinoline-2-carboxylic acid** scaffold serves as a starting point for developing new therapeutic agents. The carboxylic acid functionality is particularly important for creating libraries of compounds for screening.

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Caption: Logical workflow for drug discovery using **6-fluoroquinoline-2-carboxylic acid** as a starting scaffold.

## Spectroscopic and Analytical Data

Spectroscopic techniques are essential for confirming the structure and purity of **6-fluoroquinoline-2-carboxylic acid**.

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. The spectrum of this compound shows characteristic absorption bands confirming its structure. A very prominent feature is the broad O-H stretching vibration of the carboxylic acid group, typically observed between 2500 and 3300  $\text{cm}^{-1}$ , which is broadened due to intermolecular hydrogen bonding.[1]
- UV-Visible Spectroscopy: The conjugated aromatic system of the quinoline ring results in characteristic absorption bands in the UV-visible range. The position and intensity of these bands are sensitive to the molecule's electronic structure, including the fluorine and carboxylic acid substituents.[1]

Table 3: Key Spectroscopic Data

Technique	Feature	Typical Wavenumber / Region
FTIR	O-H Stretch (Carboxylic Acid)	2500 - 3300 $\text{cm}^{-1}$ (broad)[1]
FTIR	C=O Stretch (Carboxylic Acid)	$\sim 1700 \text{ cm}^{-1}$
FTIR	C=C / C=N Stretches (Aromatic)	1500 - 1600 $\text{cm}^{-1}$
UV-Vis	$\pi \rightarrow \pi^*$ Transitions	UV region

## Safety and Handling

Proper handling of **6-fluoroquinoline-2-carboxylic acid** is essential in a laboratory setting. The compound is classified with several hazard statements according to the Globally Harmonized System (GHS).

Table 4: GHS Hazard Information

Hazard Code	Description
H302	Harmful if swallowed[4]
H315	Causes skin irritation[3][4]
H319	Causes serious eye irritation[3][4]
H335	May cause respiratory irritation[2][3]

**Precautionary Statements:** Researchers should adhere to standard safety protocols, including wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should occur in a well-ventilated area or a chemical fume hood.[2][3] Avoid inhalation of dust and direct contact with skin and eyes.[4]

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## References

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